molecular formula C9H6ClN3O B1424352 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1325724-90-0

1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1424352
CAS No.: 1325724-90-0
M. Wt: 207.61 g/mol
InChI Key: HFGGWMPDSYECGP-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a triazole-based compound featuring a chlorophenyl substituent at the 1-position of the triazole ring and a formyl group at the 4-position. Triazole derivatives are widely studied for their versatility in organic synthesis and pharmacological applications, such as antimicrobial, anticancer, and enzyme inhibitory activities. This compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") or multicomponent reactions. The 2-chlorophenyl group introduces steric and electronic effects that influence reactivity, solubility, and biological interactions compared to analogs with substituents in other positions (e.g., para or meta).

Properties

IUPAC Name

1-(2-chlorophenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O/c10-8-3-1-2-4-9(8)13-5-7(6-14)11-12-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGGWMPDSYECGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(N=N2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis via CuAAC and Vilsmeier-Haack Formylation

Step Description Reagents/Conditions Notes
1 Synthesis of 2-chlorobenzyl azide From 2-chlorobenzyl bromide + sodium azide, DMF, room temperature Azide formation confirmed by IR (N3 stretch ~2100 cm⁻¹)
2 CuAAC reaction with propargyl derivatives Cu(I) catalyst (e.g., CuSO4 + sodium ascorbate), solvent: t-BuOH/H2O, 25–60 °C Regioselective formation of 1,4-disubstituted triazole ring
3 Introduction of aldehyde group Vilsmeier-Haack reaction: POCl₃/DMF, 0–25 °C Selective formylation at 4-position of triazole ring
4 Purification Silica gel column chromatography, hexane/ethyl acetate gradient Yields typically 60–85%

Spectroscopic Characterization:

  • ^1H NMR: Aldehyde proton appears at δ ~9.8 ppm; triazole protons at δ 8.1–8.3 ppm; aromatic protons of 2-chlorophenyl at δ 7.2–7.6 ppm.
  • IR: Strong C=O stretch at ~1700 cm⁻¹.
  • Mass spectrometry: Molecular ion peak consistent with C9H8ClN3O (M+H)^+ at m/z 248.05.

Alternative Oxidation and Functionalization Routes

  • Oxidation of hydroxymethyl-triazole intermediates using strong oxidants such as KMnO4 or Jones reagent to yield the aldehyde.
  • Reduction of the aldehyde to hydroxymethyl derivatives using NaBH4 for further synthetic elaboration.
  • Condensation reactions of the aldehyde with primary amines to form Schiff bases or hydrazones, expanding the compound's utility.

Comparative Analysis of Preparation Methods

Feature CuAAC + Vilsmeier-Haack HFIP-Mediated Multicomponent Reaction Classical Thermal Cycloaddition
Catalyst Cu(I) required Metal-free None, but high temperature
Regioselectivity High (1,4-disubstituted) High Low (mixture of isomers)
Reaction Conditions Mild, room to moderate temp Mild, one-pot High temperature
Functional Group Tolerance Good Excellent Moderate
Yield 60–85% High Variable, often lower
Scalability Good Demonstrated gram-scale Limited
Aldehyde Introduction Post-cycloaddition formylation Requires adaptation Difficult

Research Findings and Notes

  • The CuAAC method remains the gold standard due to its reliability, regioselectivity, and adaptability for introducing various substituents, including the 2-chlorophenyl group and aldehyde functionality.
  • The Vilsmeier-Haack reaction is effective for selective formylation of the triazole ring without significant side reactions.
  • Metal-free multicomponent reactions in HFIP offer innovative routes for triazole synthesis but require further optimization for aldehyde-substituted products.
  • Spectroscopic data consistently confirm the structure and purity of the synthesized compound.
  • Derivatives from this aldehyde, such as carboxylic acids and Schiff bases, are readily accessible, expanding the compound's utility in medicinal chemistry.

Summary Table of Key Synthetic Parameters

Parameter Typical Conditions Outcome/Remarks
Azide synthesis 2-chlorobenzyl bromide + NaN3, DMF, RT Efficient azide formation
CuAAC reaction CuSO4 + sodium ascorbate, t-BuOH/H2O, 25–60 °C High regioselectivity, good yields
Formylation POCl₃/DMF, 0–25 °C Selective aldehyde introduction
Purification Silica gel chromatography High purity product
Characterization NMR, IR, MS Confirmed structure

Chemical Reactions Analysis

1-(2-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted triazoles.

Scientific Research Applications

1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that has garnered attention in various scientific research fields due to its unique chemical structure and potential applications. Below is a detailed exploration of its applications, supported by data tables and case studies.

Antimicrobial Activity

1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde has been investigated for its antimicrobial properties. Research indicates that triazole derivatives can inhibit the growth of various bacterial and fungal strains.

Case Study: Antifungal Activity
A study evaluated the antifungal activity of several triazole derivatives against Candida species. The results showed that compounds similar to 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde exhibited significant inhibition zones against Candida albicans and Candida glabrata.

Anticancer Properties

Triazole compounds have been explored for their potential in cancer therapy due to their ability to interfere with cellular processes.

Case Study: Cytotoxicity Assay
In vitro cytotoxicity assays were conducted using human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde showed promising cytotoxic effects, leading to cell cycle arrest and apoptosis in treated cells.

Agricultural Applications

The compound has potential applications in agriculture as a fungicide or pesticide.

Data Table: Efficacy Against Fungal Pathogens

Fungal PathogenConcentration (µg/mL)Inhibition (%)
Fusarium oxysporum5075
Botrytis cinerea10085
Alternaria solani7570

Material Science

Research has also focused on the use of triazole compounds in material science, particularly in the development of polymers with enhanced properties.

Case Study: Polymer Synthesis
A recent study demonstrated the incorporation of 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde into polyurethanes. The resulting materials exhibited improved thermal stability and mechanical strength compared to conventional polyurethanes.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound’s anticancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde are critically influenced by the substituent’s position and identity. Below is a comparative analysis with key analogs:

Substituent Position and Electronic Effects

Compound Name Substituent Position Key Characteristics Reference
1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde Para Higher symmetry reduces steric hindrance; used in organometallic reactions (e.g., with diisopropyl zinc).
1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde Meta Electron-withdrawing fluorine enhances electrophilicity of the aldehyde group; synthesized in 96% yield via one-pot Hantzsch reactions.
1-(2-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde Ortho Nitro group increases reactivity but reduces solubility; employed in dihydropyridine synthesis (85% yield).

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
1-(2-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde C₉H₆ClN₃O 207.62 N/A Moderate in ethanol
1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde C₉H₆FN₃O 191.16 N/A High in DCM
1-(Tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carbaldehyde C₇H₉N₃OS 183.23 N/A Lab use only

Key Research Findings

Steric Effects : Ortho-substituted derivatives (e.g., 2-chlorophenyl) exhibit lower reactivity in coupling reactions compared to para-substituted analogs due to steric hindrance.

Electronic Modulation: Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance electrophilicity, facilitating nucleophilic additions at the aldehyde group.

Biological Potency : Dichlorophenyl and styryl-modified triazoles show promise in enzyme inhibition (e.g., cholinesterase) and antimicrobial applications.

Biological Activity

1-(2-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical formula of 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is C9H6ClN3OC_9H_6ClN_3O with a molecular weight of 207.62 g/mol. The compound's structure features a triazole ring substituted with a chlorophenyl group and an aldehyde functional group.

Structural Representation

  • SMILES : Clc1cc(cc1)-n2cc(C=O)nn2
  • InChI Key : QMQRIACXYRMOBZ-UHFFFAOYSA-N

Synthesis

The synthesis of 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the reaction of appropriate precursors through methods such as cycloaddition or condensation reactions. The exact synthetic route may vary based on the desired purity and yield.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1-(2-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehydeE. coli32 µg/mL
S. aureus16 µg/mL

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. A notable case involved derivatives that inhibited cell proliferation in various cancer cell lines (MCF-7, HCT-116, HepG2). The mechanism often involves the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis.

CompoundCell LineIC50 (µM)
1-(2-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehydeMCF-75.0
HCT-1164.5
HepG26.0

The biological activity of 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis.
  • Receptor Binding : It can bind to cellular receptors affecting signaling pathways related to cell growth and apoptosis.

Case Studies

A study published in Pharmaceutical Research demonstrated that triazole derivatives exhibited selective cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells. The findings underscore the potential for developing targeted therapies based on this compound class.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde?

Methodological Answer: The synthesis typically involves Vilsmeier–Haack formylation of pyrazole precursors under controlled conditions. Critical parameters include:

  • Reagent stoichiometry : Excess POCl₃ may lead to over-chlorination, while insufficient amounts reduce aldehyde yield .
  • Temperature control : Maintaining 0–5°C during formylation prevents side reactions like triazole ring decomposition .
  • Workup procedures : Neutralization with aqueous NaHCO₃ must be gradual to avoid exothermic decomposition of intermediates . Statistical design of experiments (DoE) can systematically optimize these variables while minimizing trial-and-error approaches .

Table 1: Key Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on Yield
POCl₃ Equivalents1.2–1.5 eqHigher equivalents increase chlorination byproducts
Reaction Temperature0–5°C>10°C promotes ring degradation
Stirring Duration4–6 hoursShorter times lead to incomplete formylation

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^13C NMR identify the aldehyde proton (δ 9.8–10.2 ppm) and distinguish triazole tautomers (1H vs. 2H forms) .
  • XRD : Single-crystal X-ray diffraction resolves substituent orientation (e.g., chlorophenyl group position) and hydrogen-bonding networks influencing stability .
  • DFT Calculations : Compare experimental NMR/XRD data with computational models to validate electronic effects (e.g., chlorine’s electron-withdrawing impact on aldehyde reactivity) .

Q. What mechanisms underpin the biological activity of this compound?

Methodological Answer: The aldehyde group enables covalent interactions with biological targets (e.g., forming Schiff bases with lysine residues in enzymes). Key steps for validation:

  • Enzyme Inhibition Assays : Measure IC₅₀ against α-glycosidases or proteases, comparing aldehyde derivatives to reduced (alcohol) analogs to confirm the role of the aldehyde group .
  • Mass Spectrometry : Detect covalent adducts between the compound and target proteins .
  • Molecular Docking : Simulate binding modes to identify critical residues for interaction (e.g., catalytic serine or cysteine) .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

Methodological Answer: Implement a reaction-path search workflow:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict regioselectivity in triazole substitution (e.g., chlorine’s impact on electrophilic aromatic substitution) .
  • Machine Learning (ML) : Train models on existing bioactivity datasets to prioritize derivatives with optimal logP, polar surface area, and steric parameters .
  • Transition-State Analysis : Identify kinetic barriers for aldehyde-mediated reactions (e.g., Schiff base formation) to refine synthetic routes .

Table 2: Computational Tools for Reaction Design

ToolApplicationExample Output
Gaussian 16DFT optimizationTransition-state geometries
COMSOL MultiphysicsReaction kineticsSimulated yield vs. temperature profiles
RDKitDescriptor generationBioactivity-prediction models

Q. How should researchers address contradictions in reported bioactivity data for triazole-carbaldehyde derivatives?

Methodological Answer: Contradictions often arise from assay conditions or tautomerism. Mitigation strategies include:

  • Standardized Assays : Replicate studies under controlled pH and temperature to minimize variability (e.g., α-glycosidase assays at pH 6.8 vs. 7.4) .
  • Tautomer Identification : Use 15^15N NMR or IR spectroscopy to confirm the dominant tautomer (1H vs. 2H), which affects binding affinity .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What advanced methodologies resolve challenges in scaling up synthesis?

Methodological Answer: Address scalability issues through:

  • Flow Chemistry : Continuous reactors improve heat dissipation and reduce byproducts in exothermic steps (e.g., POCl₃ addition) .
  • In Situ Monitoring : Use Raman spectroscopy to track aldehyde formation in real time, enabling dynamic adjustments .
  • Membrane Technologies : Purify intermediates via nanofiltration to remove chlorinated impurities, enhancing final product purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

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